REACTION_CXSMILES
|
[I-:1].[Na+].Cl[CH2:4][S:5][C:6]1[N:11]=[CH:10][C:9]([Cl:12])=[CH:8][N:7]=1>CC(C)=O>[I:1][CH2:4][S:5][C:6]1[N:11]=[CH:10][C:9]([Cl:12])=[CH:8][N:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
6.7 mmol
|
Type
|
reactant
|
Smiles
|
ClCSC1=NC=C(C=N1)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The precipitated sodium chloride was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue triturated with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
ICSC1=NC=C(C=N1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |